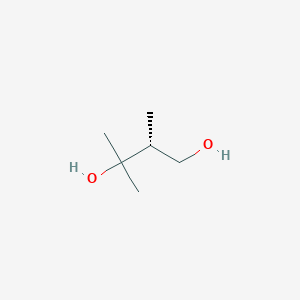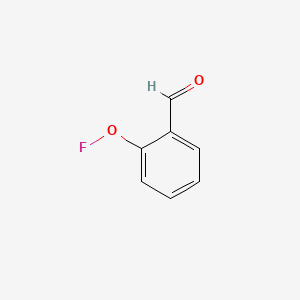
Fluorosalicylaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluorosalicylaldehyde, specifically 5-Fluorosalicylaldehyde, is an organic compound with the chemical formula C7H5FO2. It is characterized by the presence of both fluorine and aldehyde functional groups. This compound appears as a white to light yellow crystalline powder and is known for its applications in various chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Fluorosalicylaldehyde can be synthesized from 4-fluorophenol. The preparation method involves several steps:
- p-Nitrochlorobenzene is fluorinated to produce p-nitrofluorobenzene.
Reduction: The nitro group in p-nitrofluorobenzene is reduced to form p-fluoroaniline.
p-Fluoroaniline undergoes acidic hydrolysis to yield p-fluorophenol.Formylation: Finally, p-fluorophenol is subjected to Duff formylation to produce 5-fluorosalicylaldehyde
Industrial Production Methods
The industrial production of 5-fluorosalicylaldehyde follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are relatively mild, and the process is designed to be cost-effective with a high yield .
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluorosalicylaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Produces fluorobenzoic acids.
Reduction: Yields fluorobenzyl alcohols.
Substitution: Results in various substituted fluorobenzaldehydes.
Applications De Recherche Scientifique
5-Fluorosalicylaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules, including ligands and catalysts.
Biology: It serves as a precursor for bioactive compounds and is used in the synthesis of enzyme inhibitors.
Industry: It is utilized in the production of dyes, fragrances, and polymers.
Mécanisme D'action
The mechanism of action of 5-fluorosalicylaldehyde involves its interaction with various molecular targets. For instance, it can form complexes with metal ions, which can then participate in catalytic processes. The aldehyde group allows it to undergo Schiff base formation with amines, leading to the creation of bioactive compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Salicylaldehyde: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
3-Fluorosalicylaldehyde: Similar structure but with the fluorine atom in a different position, leading to different reactivity and applications.
4-Fluorosalicylaldehyde: Another positional isomer with distinct chemical properties.
Uniqueness
5-Fluorosalicylaldehyde is unique due to the position of the fluorine atom, which influences its reactivity and the types of reactions it can undergo. This positional specificity makes it particularly useful in synthesizing certain bioactive compounds and catalysts .
Propriétés
Numéro CAS |
71989-89-4 |
|---|---|
Formule moléculaire |
C7H5FO2 |
Poids moléculaire |
140.11 g/mol |
Nom IUPAC |
(2-formylphenyl) hypofluorite |
InChI |
InChI=1S/C7H5FO2/c8-10-7-4-2-1-3-6(7)5-9/h1-5H |
Clé InChI |
HTMSCZSSQKIGAW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=O)OF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


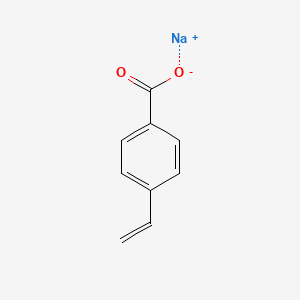
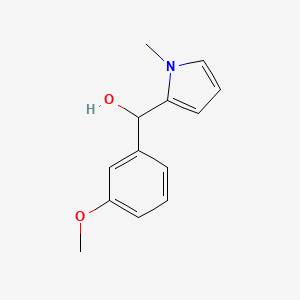
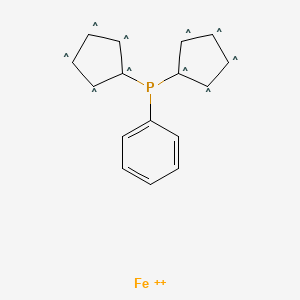
![[(1S,2S,4R,6R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-8-(2-hydroxyacetyl)-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-11-yl] acetate](/img/structure/B15288083.png)
![[2-[(6R,8S,9S,10S,11S,13S,14R,16S,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B15288091.png)
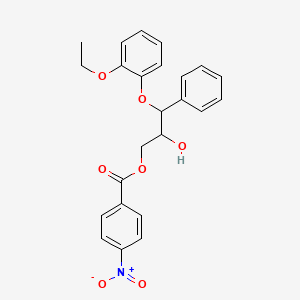
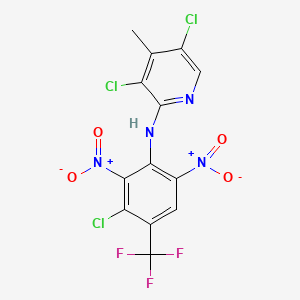

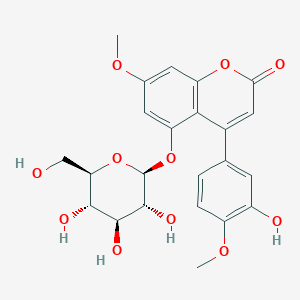
![2-Chloro-1-[2-nitro-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B15288143.png)
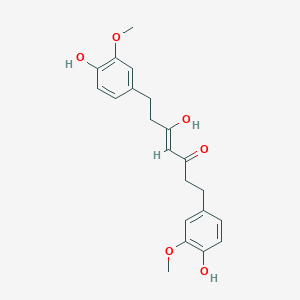
![(AlphaR)-2-Fluoro-Alpha-methyl[1,1'-biphenyl]-4-acetate (AlphaS)-Alpha-Methylbenzenemethanamine](/img/structure/B15288152.png)
![N-[4-chloro-3-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B15288156.png)
